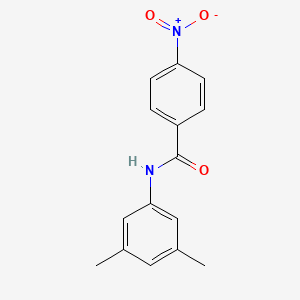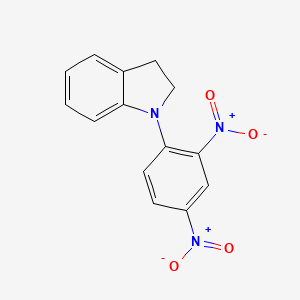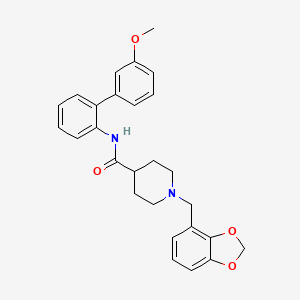![molecular formula C15H19N5O2 B4997638 1-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B4997638.png)
1-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1H-pyrazole-5-carboxamide, also known as JNJ-40411813, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been shown to have promising effects in various preclinical studies.
Mécanisme D'action
The exact mechanism of action of 1-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed to exert its effects by modulating the activity of certain enzymes and signaling pathways involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, reduction of oxidative stress, and modulation of immune cell activity. Additionally, this compound has been shown to increase the levels of certain neurotrophic factors, which are essential for the survival and growth of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its high potency, specificity, and selectivity. However, it also has some limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
Orientations Futures
Several future directions for research on 1-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1H-pyrazole-5-carboxamide are possible. One potential direction is to investigate its effects in other disease conditions, such as cancer and autoimmune disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use. Finally, the development of novel formulations and delivery systems for this compound may enhance its therapeutic potential and efficacy.
Méthodes De Synthèse
The synthesis of 1-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 3-pyridinecarboxaldehyde with 4-morpholineethanamine to form a Schiff base intermediate. The subsequent reaction of this intermediate with 1-methyl-1H-pyrazole-5-carboxylic acid yields the final product, this compound.
Applications De Recherche Scientifique
1-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have potent anti-inflammatory effects in animal models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. Additionally, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
2-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-19-13(4-6-18-19)15(21)17-11-12-3-2-5-16-14(12)20-7-9-22-10-8-20/h2-6H,7-11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFISCCBTILAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCC2=C(N=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-3-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4997555.png)


![2-(methyl{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B4997578.png)
![N-[(allylamino)carbonothioyl]-2-methylbenzamide](/img/structure/B4997584.png)




![butyl 4-{[2,2,2-trichloro-1-(propionylamino)ethyl]amino}benzoate](/img/structure/B4997613.png)
![ethyl 4-{[(2,3-diphenyl-6-quinoxalinyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4997615.png)
![2-{benzyl[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}ethanol](/img/structure/B4997618.png)
![methyl 4-(acetylamino)-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4997632.png)
